molecular formula C13H15N3O B566773 (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole CAS No. 1253792-58-3

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Cat. No. B566773
M. Wt: 229.283
InChI Key: HDVKEUGTTJQQPZ-NSHDSACASA-N
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Description

“(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a benzyl substituent at the pyrrolidine nitrogen .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of “(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole” is characterized by a pyrrolidine ring and a benzyl substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds can be complex and varied. For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Biological and Pharmacological Activities

1,3,4-oxadiazole derivatives have been extensively explored for their wide range of biological and pharmacological activities. These compounds have been identified as having anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. Their peculiar structural features, including the pyridine type of nitrogen atom, enable effective binding with various enzymes and receptors through multiple weak interactions, thereby eliciting a range of bioactivities (Verma et al., 2019).

Antimicrobial and Antitubercular Properties

1,3,4-oxadiazole derivatives have shown promising antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The structural diversity of these compounds allows for the development of new drugs with potential efficacy against various microbial strains, some of which exceed the activity of known antibiotics (Glomb & Świątek, 2021).

Potential in Drug Development

The oxadiazole core, particularly the 1,3,4-oxadiazole scaffold, is a significant pharmacophore in drug development, displaying various pharmacological properties. This has led to the inclusion of oxadiazole derivatives in the development of new therapeutic agents with high efficacy and lower toxicity. Their application extends beyond medicinal chemistry into areas such as polymers, luminescent materials, and electron-transporting materials (Rana et al., 2020).

Synthetic Strategies and Applications

Recent reviews have focused on the synthetic strategies for preparing oxadiazole derivatives, highlighting their importance in psychological disorders treatment. The variability in chemical synthesis offers numerous pathways for developing compounds targeting mental health issues like parkinsonism, Alzheimer's disease, schizophrenia, and epileptic disorders (Saxena et al., 2022).

Metal-Ion Sensing and Analytical Applications

Oxadiazole derivatives, especially those containing the 1,3,4-oxadiazole ring, have found applications in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing, demonstrating the versatility of these compounds beyond pharmacological uses (Sharma et al., 2022).

properties

IUPAC Name

2-benzyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)9-12-15-16-13(17-12)11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVKEUGTTJQQPZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(O2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C(O2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

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